Shizukanolide F

Overview

Description

Shizukanolide F is a natural product of Chloranthus, Chloranthaceae . It is a sesquiterpenoid and can be used as a reference standard .

Synthesis Analysis

Shizukanolide F was found in ether extracts of Chloranthus spp. (Chloranthaceae) . The first compound, shizukanolide D (1), was isolated from ether extracts of C. japonicus Sieb., Hitorishizuka . The other two compounds, shizukanolides E (4) and F (6), were isolated from ether extracts of C. serratus (Thumb.) Roem.et Schult., Futarishizuka .Molecular Structure Analysis

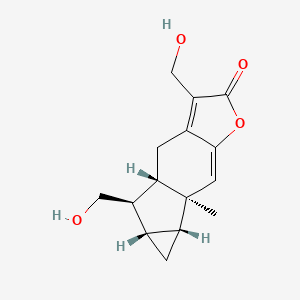

The molecular formula of Shizukanolide F is C15H18O4 . The XH-and 13C-NMR spectra of Shizukanolide F were closely similar to those of shizukanolide C .Physical And Chemical Properties Analysis

Shizukanolide F appears as an oil . It has a molecular weight of 262.3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Medicinal Chemistry and Drug Design

Shizukanolide F, like other sesquiterpene lactones, may have a variety of biological activities that could be harnessed in drug design. Its unique structure could serve as a lead compound for the synthesis of new drugs with potential antibacterial, antiviral, anti-inflammatory, or antitumor properties . The hydroxy derivatives of Shizukanolide F could be modified to enhance their pharmacokinetic properties or reduce toxicity.

Agriculture and Pest Control

In agriculture, Shizukanolide F could be studied for its potential use as a natural pesticide or herbicide due to its sesquiterpene lactone content, which may possess bioactive properties against pests and weeds . Further research could explore its efficacy and safety for use in organic farming practices.

Environmental Science

The environmental impact of Shizukanolide F could be investigated, particularly its biodegradability and potential role in ecological balance. It could be used in studies on plant interactions with their environment, including allelopathic effects that may influence plant competition and survival .

Material Science

Research into the physical and chemical properties of Shizukanolide F could lead to its application in material science. Its complex molecular structure might have specific interactions with other materials, potentially leading to the development of new composites or coatings with unique properties .

Biochemistry

Shizukanolide F’s role in the biochemistry of Chloranthus spp. could be explored, including its biosynthesis and function within the plant. This could provide insights into the plant’s defense mechanisms and how such compounds are metabolized and utilized by the plant itself .

Pharmacology

Pharmacological studies could investigate the therapeutic potential of Shizukanolide F. Its effects on cellular pathways, potential as an anti-cancer agent, or its role in modulating the immune response are areas of interest that could be explored further in clinical settings .

Ethnopharmacology

Given that Chloranthus spp. is used in traditional medicine, Shizukanolide F could be studied in the context of ethnopharmacology to understand its traditional uses and potential benefits as a natural remedy .

Chemical Ecology

Shizukanolide F could be studied within the field of chemical ecology to understand its role in plant communication, potentially acting as a pheromone or a deterrent against herbivores or pathogens .

Safety and Hazards

Mechanism of Action

Shizukanolide F is a natural product of Chloranthus, Chloranthaceae . It is a sesquiterpene lactone isolated from Chloranthus spp . The compound has a unique lindenane skeleton

Mode of Action

It is known that sesquiterpene lactones, the class of compounds to which shizukanolide f belongs, often interact with their targets through the formation of covalent bonds, which can lead to changes in the function of the target molecules .

Biochemical Pathways

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact pathways through which Shizukanolide F exerts its effects remain to be elucidated.

Result of Action

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact effects of Shizukanolide F at the molecular and cellular level remain to be elucidated.

properties

IUPAC Name |

(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLTEZXDAFDPV-DIZHWTHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shizukanolide F | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Shizukanolide F and where was it found?

A1: Shizukanolide F is a sesquiterpene isolated from the Chloranthus henryi plant. [] This was the first time this compound was isolated from this specific plant species. []

Q2: Was Shizukanolide F evaluated for its anti-metastasis activity in the study?

A2: No, the study did not investigate the anti-metastasis activity of Shizukanolide F specifically. [] The research focused on other isolated compounds like curcolonol, shizukaol B, and shizukaol C, which showed potent activity against breast cancer metastasis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.